Di-n-Butyl N,N-Diethylcarbamoylphosphonate

Description

The exact mass of the compound Dibutyl ((diethylamino)carbonyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di-n-Butyl N,N-Diethylcarbamoylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-n-Butyl N,N-Diethylcarbamoylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

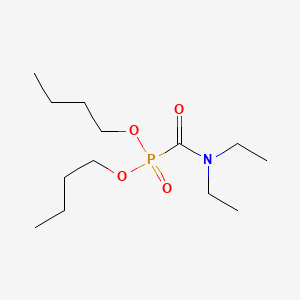

Structure

3D Structure

Properties

IUPAC Name |

1-dibutoxyphosphoryl-N,N-diethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28NO4P/c1-5-9-11-17-19(16,18-12-10-6-2)13(15)14(7-3)8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZPJAFCJKGFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C(=O)N(CC)CC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225380 | |

| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7439-69-2 | |

| Record name | Dibutyl P-[(diethylamino)carbonyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7439-69-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl [(diethylamino)carbonyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLY37K223J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Di-n-Butyl N,N-Diethylcarbamoylphosphonate, a member of the carbamoylphosphonate class of organophosphorus compounds. Carbamoylphosphonates are of increasing interest due to their potential applications as enzyme inhibitors, ligands in catalysis, and intermediates in organic synthesis. This document details the most probable and efficient synthesis route, the Michaelis-Arbuzov reaction, providing a deep dive into the reaction mechanism, experimental protocol, characterization, and safety considerations. The content is structured to offer both theoretical understanding and practical, field-proven insights for successful synthesis.

Introduction and Strategic Overview

Di-n-Butyl N,N-Diethylcarbamoylphosphonate is an organophosphorus compound characterized by a phosphorus-carbon bond and a carbamoyl group. While specific applications of this exact molecule are not widely documented, the broader class of carbamoylphosphonates has garnered significant attention in medicinal chemistry and materials science. The synthesis of such molecules is pivotal for exploring their structure-activity relationships and potential therapeutic or industrial applications.

The core challenge in synthesizing this target molecule lies in the efficient formation of the P-C bond. The Michaelis-Arbuzov reaction stands out as a robust and versatile method for creating such bonds.[1][2] This guide will focus on a strategic approach to the synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, leveraging the well-established principles of the Michaelis-Arbuzov reaction.

The Michaelis-Arbuzov Reaction: The Cornerstone of Synthesis

The Michaelis-Arbuzov reaction is a fundamental transformation in organophosphorus chemistry that converts trivalent phosphite esters into pentavalent phosphonates upon reaction with alkyl halides.[2] In the context of our target molecule, this reaction will involve the interaction of tri-n-butyl phosphite with N,N-diethylcarbamoyl chloride.

Reaction Mechanism and Rationale

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of tri-n-butyl phosphite onto the electrophilic carbonyl carbon of N,N-diethylcarbamoyl chloride. This forms a tetrahedral intermediate which then expels a chloride ion to form a quasi-phosphonium salt intermediate.[2]

-

Dealkylation: The displaced chloride ion then acts as a nucleophile, attacking one of the n-butyl groups of the phosphonium salt in a second SN2 reaction. This results in the formation of the final product, Di-n-Butyl N,N-Diethylcarbamoylphosphonate, and n-butyl chloride as a volatile byproduct.[3]

The choice of an acyl halide, in this case, N,N-diethylcarbamoyl chloride, is crucial as it readily undergoes nucleophilic attack by the phosphite. The overall reaction is typically driven to completion by the removal of the volatile alkyl halide byproduct.

Caption: The Michaelis-Arbuzov reaction pathway for the synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Tri-n-butyl phosphite | Starting material |

| N,N-Diethylcarbamoyl chloride | Starting material |

| Anhydrous Toluene | Reaction solvent |

| Three-neck round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Dropping funnel | For controlled addition of reagent |

| Magnetic stirrer and stir bar | For homogeneous mixing |

| Heating mantle | For temperature control |

| Nitrogen or Argon gas supply | To maintain an inert atmosphere |

| Rotary evaporator | For solvent removal |

| Vacuum distillation apparatus | For product purification |

Step-by-Step Synthesis Procedure

-

Inert Atmosphere: Assemble the reaction apparatus (three-neck flask, reflux condenser, dropping funnel) and ensure it is dry. Purge the system with nitrogen or argon gas to create an inert atmosphere.

-

Reagent Addition: To the reaction flask, add tri-n-butyl phosphite (1.0 eq) dissolved in anhydrous toluene.

-

Controlled Addition: Add N,N-diethylcarbamoyl chloride (1.0 eq), also dissolved in anhydrous toluene, to the dropping funnel. Add the N,N-diethylcarbamoyl chloride solution dropwise to the stirred solution of tri-n-butyl phosphite over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain for 3-6 hours.[3] The progress of the reaction can be monitored by observing the cessation of n-butyl chloride formation.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene solvent using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the n-butyl chloride byproduct, yielding the pure Di-n-Butyl N,N-Diethylcarbamoylphosphonate.

Characterization of Di-n-Butyl N,N-Diethylcarbamoylphosphonate

The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques.[4]

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the n-butyl groups (triplet for CH₃, multiplets for CH₂), and the ethyl groups on the nitrogen (quartet for CH₂, triplet for CH₃). Long-range coupling of phosphorus to protons in the N-substituents may be observed.[5] |

| ¹³C NMR | Resonances for the carbons of the n-butyl and N,N-diethyl groups, and the carbonyl carbon. |

| ³¹P NMR | A single peak in the phosphonate region. |

| FT-IR | Characteristic absorption bands for the P=O (phosphoryl) and C=O (carbonyl) stretching vibrations.[5] The P-O stretching vibration is also a key identifier for organophosphorus compounds.[6] |

Safety and Handling

Organophosphorus compounds can be toxic, and proper safety precautions are essential.[7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9]

-

Handling: Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Alternative Synthesis Routes

While the Michaelis-Arbuzov reaction is the most direct route, other methods for forming P-C bonds could be explored. For instance, acyl(chloro)phosphines can be used as precursors to synthesize related compounds.[10][11] Another approach could involve the reaction of a phosphonochloridate with a suitable nucleophile, a common method for synthesizing phosphonopeptides.[12] However, for the specific target molecule, the Michaelis-Arbuzov reaction remains the most efficient and straightforward pathway.

Conclusion

The synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate can be reliably achieved through the Michaelis-Arbuzov reaction. This guide has provided a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and necessary safety measures. By understanding the causality behind the experimental choices and adhering to the outlined procedures, researchers can confidently synthesize this and related carbamoylphosphonates for further investigation into their chemical and biological properties.

References

- CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents.

-

Synthesis of Phosphonates via Michaelis-Arbuzov Reaction - Bentham Science Publisher. Available at: [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Available at: [Link]

- CN110922428A - Synthesis method of chlorophosphine compound - Google Patents.

- CN102746333A - Synthetic method of N-(n-butyl) thiophosphoric triamide - Google Patents.

-

Synthesis of Derivatives of Di-butyldithiocarbamates. Available at: [Link]

-

Michaelis-Arbuzov Phosphonate Synthesis - ResearchGate. Available at: [Link]

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). Available at: [Link]

-

The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. Available at: [Link]

-

Synthesis of acyl(chloro)phosphines enabled by phosphinidene transfer - RSC Publishing. Available at: [Link]

-

Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]

-

Synthesis, characterization, antimicrobial activities and computational studies of some carbamoyl phosphonates - ResearchGate. Available at: [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. Available at: [Link]

-

Synthesis of acyl(chloro)phosphines enabled by phosphinidene transfer - ResearchGate. Available at: [Link]

-

Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. Available at: [Link]

- CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents.

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

-

Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC - NIH. Available at: [Link]

-

Carbamylphosphonates and Related Compounds—Nuclear-Magnetic-Resonance and Infrared Spectra - Sci-Hub. Available at: [Link]

-

Di(p-tert-butylphenyl)-N,N-di-(isobutyl)carbamoylmethylphosphine oxide and its organotin and uranyl adducts: Structural and spectroscopic characterization - ResearchGate. Available at: [Link]

-

Synthetic Methods of Phosphonopeptides - MDPI. Available at: [Link]

-

Organophosphate - Wikipedia. Available at: [Link]

-

Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules - Frontiers. Available at: [Link]

-

Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates - EPA. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Carbamylphosphonates and Related Compounds—Nuclear-Magnetic-Resonance and Infrared Spectra / Applied Spectroscopy, 1967 [sci-hub.ru]

- 6. mdpi.com [mdpi.com]

- 7. epa.gov [epa.gov]

- 8. fishersci.com [fishersci.com]

- 9. agilent.com [agilent.com]

- 10. Synthesis of acyl(chloro)phosphines enabled by phosphinidene transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Di-n-Butyl N,N-Diethylcarbamoylphosphonate (CAS: 7439-69-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-Butyl N,N-Diethylcarbamoylphosphonate, with the CAS number 7439-69-2, is an organophosphorus compound characterized by a phosphonate group attached to a carbamoyl moiety.[1] This bifunctional nature imparts specific chemical properties that make it a subject of interest in various chemical and industrial applications, most notably as a solvent extraction agent.[2][3] This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, key applications with a focus on solvent extraction, and important safety considerations. The information presented herein is intended to be a valuable resource for researchers and professionals working with or considering the use of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate is essential for its handling, application, and the interpretation of experimental results. A summary of these properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 7439-69-2 | [1] |

| Molecular Formula | C₁₃H₂₈NO₄P | [1] |

| Molecular Weight | 293.34 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.031 g/cm³ | [][5] |

| Boiling Point | 132-134 °C at 1 mmHg | [6] |

| Solubility | Immiscible in water; Miscible with most common organic solvents. | |

| Refractive Index | 1.453 | [6] |

Synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate

Conceptual Synthesis Workflow

Caption: Conceptual two-step synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Generation of the Phosphite Anion

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH) to the flask under a nitrogen atmosphere.

-

Slowly add dibutyl phosphite dropwise to the suspension of NaH in THF.

-

Allow the reaction mixture to stir at 0 °C for one hour, during which time the evolution of hydrogen gas should cease, indicating the formation of the sodium salt of dibutyl phosphite.

Step 2: Reaction with N,N-Diethylcarbamoyl Chloride

-

To the solution of the phosphite anion from Step 1, slowly add a solution of N,N-diethylcarbamoyl chloride in anhydrous THF via the dropping funnel at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain Di-n-Butyl N,N-Diethylcarbamoylphosphonate as a colorless liquid.

Spectroscopic Characterization

Spectroscopic data is crucial for the verification of the structure and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the P=O (phosphoryl) group, C=O (carbonyl) group of the amide, and C-O-P linkages.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (293.34 g/mol ).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the protons of the two n-butyl groups and the two ethyl groups. The chemical shifts and splitting patterns would be indicative of their respective chemical environments.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the n-butyl and diethylamino groups, as well as the carbonyl carbon.

-

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, characteristic of a phosphonate ester. The precise chemical shift would be informative about the electronic environment of the phosphorus atom.

-

Note: While IR and MS data are available in public databases, experimental NMR data for Di-n-Butyl N,N-Diethylcarbamoylphosphonate was not found in the conducted searches. The information above represents the expected spectroscopic features.

Applications in Solvent Extraction

The primary application of Di-n-Butyl N,N-Diethylcarbamoylphosphonate lies in its use as a solvent extraction reagent, particularly for the separation of metal ions.[2][3] The presence of both a phosphoryl (P=O) and a carbonyl (C=O) group allows for the chelation of metal ions, facilitating their transfer from an aqueous phase to an organic phase.

Mechanism of Extraction

The extraction process involves the formation of a coordination complex between the metal ion and the Di-n-Butyl N,N-Diethylcarbamoylphosphonate molecule. The phosphoryl and carbonyl oxygens act as Lewis bases, donating electron pairs to the metal cation, which acts as a Lewis acid.

Caption: Simplified representation of the solvent extraction of a metal ion using DBDECP.

A Precautionary Note on Purity

It is crucial for researchers to be aware that commercially available Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) may contain aqueous-soluble impurities. These impurities can significantly impact the distribution ratios observed in tracer-scale radiochemical experiments, leading to inconsistent and potentially erroneous results. Therefore, purification of the commercial reagent is highly recommended before its use in quantitative solvent extraction studies.

Safety and Handling

Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mist.

-

Ingestion: Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a valuable organophosphorus compound with demonstrated utility as a solvent extraction agent. This guide has provided a detailed overview of its chemical and physical properties, a proposed synthetic pathway, and key considerations for its application, particularly the importance of purity in solvent extraction studies. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are paramount for successful and safe research.

References

-

PubChem. Dibutyl ((diethylamino)carbonyl)phosphonate. [Link]

-

Thermo Fisher Scientific. Di-n-butyl N,N-diethylcarbamoylphosphonate, 94%, Thermo Scientific 25 g. [Link]

- Google Patents. Method for treating N-(n-butyl) thiophosphorictriamide (NBPT) waste mother liquors.

-

Taylor & Francis Online. A PRECAUTIONARY NOTE ON THE USE OF DIBOTYL-N,N-DIETHYLCARBAMOYLPHOSPHONATE IN SOLVENT EXTRACTION. [Link]

- Google Patents.

-

A PRECAUTIONARY NOTE ON THE USE OF DIBOTYL-N,N-DIETHYLCARBAMOYLPHOSPHONATE IN SOLVENT EXTRACTION. [Link]

Sources

- 1. Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nva.sikt.no [nva.sikt.no]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to Dibutyl N,N-diethylcarbamoylmethylphosphonate (DBDECMP)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Principles of DBDECMP

Dibutyl N,N-diethylcarbamoylmethylphosphonate (DBDECMP) is a versatile organophosphorus compound with significant potential across various scientific disciplines, including agriculture and chemical synthesis.[1] Its utility as an intermediate in the production of pesticides, herbicides, and pharmaceuticals stems from its unique molecular structure, which allows for targeted modifications to enhance biological activity and stability.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of DBDECMP, detailed methodologies for its characterization, and insights into its stability and handling, serving as a vital resource for professionals in research and development.

Section 1: Physicochemical Characterization of DBDECMP

A thorough understanding of the physicochemical properties of DBDECMP is fundamental to its application and development. These properties dictate its behavior in various systems and are crucial for process optimization, formulation development, and safety assessments.

Core Physical and Chemical Properties

DBDECMP is typically a colorless to pale yellow liquid.[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Dibutyl N,N-diethylcarbamoylmethylphosphonate | Chem-Impex[1] |

| Synonyms | N,N-Diethylcarbamoylmethylphosphonic acid dibutyl ester, DBDECMP | Chem-Impex[1] |

| CAS Number | 7439-68-1 | Chem-Impex[1] |

| Molecular Formula | C₁₄H₃₀NO₄P | Chem-Impex[1] |

| Molecular Weight | 307.37 g/mol | Chem-Impex[1] |

| Appearance | Colorless to pale yellow liquid | Chem-Impex[1] |

| Boiling Point | 172 °C at 3 mmHg | Chem-Impex[1] |

| Purity | ≥ 98% | Chem-Impex[1] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of DBDECMP. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of the molecular structure.

IR spectroscopy is used to identify the functional groups present in DBDECMP. Characteristic absorption bands in the IR spectrum correspond to specific bond vibrations. Key expected absorptions include those for the P=O (phosphoryl), C=O (carbonyl), C-O, and C-N bonds.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of DBDECMP. The molecular ion peak confirms the molecular weight, while the fragmentation pattern offers clues about the molecule's structure and bond strengths.

Section 2: Synthesis and Purification

The synthesis of DBDECMP is a critical process for obtaining high-purity material for research and development. While specific industrial synthesis protocols are often proprietary, a general understanding of the synthetic route and subsequent purification is essential.

Synthesis Pathway

A potential synthetic pathway for DBDECMP can be visualized as follows:

Caption: Workflow for the purification of DBDECMP via vacuum distillation.

Section 3: Stability and Degradation

Understanding the stability of DBDECMP is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies are essential for regulatory compliance and ensuring product quality.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under stressed conditions. These studies typically involve exposing DBDECMP to acid and alkali hydrolysis, oxidation, thermal stress, and photolytic stress.

The stability of DBDECMP in aqueous solutions at different pH values is a critical parameter. Organophosphates can be susceptible to hydrolysis, particularly under acidic or basic conditions. The ester and amide linkages in DBDECMP are potential sites for hydrolytic cleavage.

Exposure to oxidizing agents can lead to the degradation of DBDECMP. The phosphorus center and the alkyl chains are potential sites of oxidation.

Thermal degradation studies help to determine the temperature at which DBDECMP begins to decompose. Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. [2]

Exposure to light, particularly UV radiation, can induce photodegradation. The chromophores within the molecule will determine its susceptibility to photodegradation.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is often suitable for this purpose.

Section 4: Safety and Handling

Proper handling and storage of DBDECMP are essential to ensure the safety of laboratory personnel.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

-

Storage: Store DBDECMP at room temperature in a tightly sealed container. [1]* Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.

Section 5: Applications and Mechanism of Action

DBDECMP is a versatile organophosphorus compound with applications in various fields. [1]

Agrochemicals

It serves as an intermediate in the synthesis of pesticides and herbicides, contributing to enhanced crop protection. [1]The phosphonate group plays a crucial role in the biological activity of these agrochemicals. [1]

Pharmaceuticals and Fine Chemicals

DBDECMP is also utilized in the synthesis of pharmaceuticals and other fine chemicals. [1]Its structure allows for the introduction of the phosphonate moiety, which can enhance the bioactivity and stability of the final product. [1]

Solvent Extraction

The carbamoylmethylphosphonate structure of DBDECMP makes it an effective extractant for certain metal ions. The oxygen atoms of the phosphoryl and carbonyl groups can act as Lewis bases to coordinate with metal cations, facilitating their transfer from an aqueous phase to an organic phase.

References

-

Dibutyl N,N-diethylcarbamoylmethylphosphonate. Chem-Impex. Available at: [Link]

-

Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost. PubMed. Available at: [Link]

-

Continuous flow synthesis and purification process of dbcAMP‐Ca.. ResearchGate. Available at: [Link]

-

1 Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Available at: [Link]

-

Optimization of forced degradation using experimental design and development of a stability-indicating liquid chromatographic assay method for rebamipide in bulk and tablet dosage form. PubMed. Available at: [Link]

-

Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944. PubChem. Available at: [Link]

-

Systematic degradation analysis in renewable energy-powered proton exchange membrane water electrolysis. RSC Publishing. Available at: [Link]

-

Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH. Available at: [Link]

-

Dibutyl phthalate. Wikipedia. Available at: [Link]

-

Dibutyl methylphosphonate | C9H21O3P | CID 16994. PubChem. Available at: [Link]

-

Degradation analysis during fast lifetime cycling of sulfide-based all-solid-state Li-metal batteries using in situ electrochemical impedance spectroscopy. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

-

Dibutyl Phthalate | C16H22O4 | CID 3026. PubChem. Available at: [Link]

Sources

Di-n-Butyl N,N-Diethylcarbamoylphosphonate molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Weight of Di-n-Butyl N,N-Diethylcarbamoylphosphonate

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a detailed examination of the molecular structure and weight of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, a compound of interest in various chemical and pharmaceutical applications.

Chemical Identity and Nomenclature

Di-n-Butyl N,N-Diethylcarbamoylphosphonate is systematically named 1-dibutoxyphosphoryl-N,N-diethylformamide according to IUPAC nomenclature.[1][2] It is also known by several synonyms, including dibutyl diethylamino carbonyl phosphonate and n,n-diethylcarbamoylphosphonic acid dibutyl ester.[2] The compound is uniquely identified by its CAS Registry Number, 7439-69-2 .[1][2]

Molecular Formula and Weight

The elemental composition of Di-n-Butyl N,N-Diethylcarbamoylphosphonate is represented by the molecular formula C13H28NO4P .[1][2] Based on this composition, the molecular weight of the compound is calculated to be approximately 293.34 g/mol .[1][2]

| Property | Value | Source |

| Molecular Formula | C13H28NO4P | PubChem[1], Thermo Scientific[2] |

| Molecular Weight | 293.34 g/mol | PubChem[1], Thermo Scientific[2] |

| CAS Number | 7439-69-2 | PubChem[1], Thermo Scientific[2] |

Molecular Structure

The structural arrangement of Di-n-Butyl N,N-Diethylcarbamoylphosphonate is key to its chemical properties and reactivity. The molecule features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two butoxy groups and a carbamoyl group. The N,N-diethylcarbamoyl group consists of a carbonyl group bonded to a nitrogen atom, which is, in turn, bonded to two ethyl groups.

The connectivity of the atoms can be represented by the SMILES string: CCCCP(=O)(C(=O)N(CC)CC)OCCCC.[1][2]

2D Structural Representation

The following diagram illustrates the two-dimensional chemical structure of Di-n-Butyl N,N-Diethylcarbamoylphosphonate, showing the arrangement and bonding of its constituent atoms.

Caption: 2D structure of Di-n-Butyl N,N-Diethylcarbamoylphosphonate.

Experimental Data and Protocols

While detailed experimental protocols for the synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate are proprietary and vary between manufacturers, the general approach involves the reaction of a suitable phosphite with N,N-diethylchloroacetamide. Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

General Synthetic Workflow:

Caption: Generalized workflow for the synthesis and verification of the compound.

References

-

PubChem. Dibutyl [(diethylamino)carbonyl]phosphonate. National Center for Biotechnology Information. [Link][1]

Sources

A Comprehensive Technical Guide to the Solubility of Di-n-Butyl N,N-Diethylcarbamoylphosphonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECMP) is a versatile organophosphorus compound with significant applications in various scientific and industrial fields, including as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its efficacy in these applications is often intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical parameter for process development, formulation, and analytical method design. This guide provides an in-depth technical overview of the solubility characteristics of DBDECMP, including theoretical considerations, predicted solubility in common organic solvents, a detailed experimental protocol for solubility determination, and suitable analytical techniques for quantification.

Physicochemical Properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate

A foundational understanding of the physicochemical properties of DBDECMP is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈NO₄P | [2] |

| Molecular Weight | 293.34 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 132-134 °C at 1 mmHg | [3] |

| Refractive Index | 1.453 | [3] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The molecular structure of DBDECMP, featuring both polar and non-polar moieties, dictates its interaction with various organic solvents.

The key structural features influencing the solubility of DBDECMP are:

-

Phosphoryl Group (P=O): This is a polar group capable of acting as a hydrogen bond acceptor.

-

Carbamoyl Group (C=O): Similar to the phosphoryl group, this is a polar group that can accept hydrogen bonds.

-

N,N-Diethylamino Group: The nitrogen atom in this group can also act as a hydrogen bond acceptor.

-

Di-n-butyl Ester Groups: These long alkyl chains are non-polar and contribute to the compound's lipophilicity.

The interplay between these polar and non-polar regions determines the solubility of DBDECMP in different classes of organic solvents.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High to complete miscibility | The hydroxyl group in alcohols can act as a hydrogen bond donor, interacting favorably with the phosphoryl and carbamoyl groups of DBDECMP. The alkyl chains of both the solvent and solute also allow for van der Waals interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone | High to complete miscibility | Ketones are polar aprotic solvents with a carbonyl group that can act as a hydrogen bond acceptor, similar to the polar groups in DBDECMP. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good to high solubility | Ethers are relatively polar and can act as hydrogen bond acceptors, facilitating dissolution of DBDECMP. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good to high solubility | The non-polar butyl chains of DBDECMP will interact favorably with the aromatic ring of these solvents through van der Waals forces. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to good solubility | The long butyl chains of DBDECMP will have favorable van der Waals interactions with aliphatic hydrocarbons. However, the polar groups of DBDECMP may limit complete miscibility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High to complete miscibility | These solvents have a polarity that is intermediate between polar and non-polar solvents, making them good solvents for a wide range of organic compounds, including DBDECMP. |

Experimental Determination of Solubility

A precise determination of the solubility of DBDECMP in various organic solvents requires a systematic experimental approach. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[4]

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Material Preparation:

-

Ensure the Di-n-Butyl N,N-Diethylcarbamoylphosphonate to be used is of high purity.

-

Use analytical grade organic solvents.

-

-

Equilibrium Setup:

-

In a series of sealed, temperature-controlled vessels (e.g., screw-cap vials or flasks), add a measured volume of the chosen organic solvent.

-

Add an excess amount of DBDECMP to each vessel to ensure that a saturated solution is formed. The presence of undissolved DBDECMP at the end of the equilibration period is crucial.

-

Place the vessels in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from several hours to days, and the required time should be determined empirically by taking measurements at different time points until the concentration of DBDECMP in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Immediately dilute the collected aliquot with a known volume of the pure solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of DBDECMP. Suitable methods are discussed in the following section.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S = (C × V_diluted) / V_aliquot

Where:

-

C = Concentration of DBDECMP in the diluted sample (e.g., in g/L or mol/L)

-

V_diluted = Total volume of the diluted sample

-

V_aliquot = Volume of the supernatant taken for dilution

-

-

Analytical Methods for Quantification

Accurate quantification of DBDECMP in the prepared solutions is critical for reliable solubility data. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of non-volatile, thermally labile compounds like DBDECMP.

-

Column: A reverse-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is a common choice. The exact ratio can be optimized to achieve good separation and peak shape.

-

Detector: A UV detector can be used if DBDECMP has a suitable chromophore. If not, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) would be more appropriate.

-

Quantification: A calibration curve should be prepared using standard solutions of DBDECMP of known concentrations.

Gas Chromatography (GC)

GC is another powerful technique for the separation and quantification of volatile and thermally stable compounds.

-

Column: A capillary column with a non-polar or moderately polar stationary phase is recommended.

-

Injector: A split/splitless injector is commonly used.

-

Carrier Gas: Helium or hydrogen are typical carrier gases.

-

Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds. For higher sensitivity and selectivity, a mass spectrometer (MS) can be used.

-

Quantification: Similar to HPLC, a calibration curve is generated from standard solutions to quantify the concentration of DBDECMP in the samples.

Conclusion

A comprehensive understanding of the solubility of Di-n-Butyl N,N-Diethylcarbamoylphosphonate in organic solvents is paramount for its effective application in research and industry. While specific quantitative data is sparse, a theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. For precise data, the isothermal shake-flask method, coupled with a robust analytical technique such as HPLC or GC, provides a reliable experimental framework. This guide serves as a valuable resource for scientists and professionals working with DBDECMP, enabling informed solvent selection and facilitating the development of robust and efficient processes.

References

-

PubChem. (n.d.). Dibutyl [(diethylamino)carbonyl]phosphonate. Retrieved from [Link]

- G. L. Stales, G. R. Choppin. (1988). The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Dalton Transactions. DOI:10.1039/D4DT03310H

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Di-n-butyl N,N-diethylcarbamoylphosphonate, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. researchgate.net [researchgate.net]

1H and 13C NMR spectra of Di-n-Butyl N,N-Diethylcarbamoylphosphonate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate

Introduction

Di-n-butyl N,N-diethylcarbamoylphosphonate (CAS: 7439-69-2) is an organophosphorus compound of significant interest in various domains of chemical synthesis.[1][2] It serves as a versatile intermediate in the development of agrochemicals, including pesticides and herbicides, and is also utilized in the synthesis of pharmaceuticals and fine chemicals where the phosphonate moiety is crucial for enhancing bioactivity and stability.[3] The structural complexity of such molecules, which feature a stereogenic phosphorus center and multiple flexible alkyl chains, necessitates robust analytical techniques for unambiguous characterization and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical method for the structural elucidation of organophosphorus compounds. The presence of the magnetically active ³¹P nucleus (100% natural abundance) provides an additional layer of structural information through its coupling to nearby ¹H and ¹³C nuclei, making NMR an indispensable tool for confirming identity, assessing purity, and understanding the electronic environment of the molecule.[4]

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the ¹H and ¹³C NMR spectra of Di-n-Butyl N,N-Diethylcarbamoylphosphonate. It details the principles of spectral interpretation, offers a validated experimental protocol for data acquisition, and presents a thorough analysis of the expected spectral features, grounded in established principles of NMR spectroscopy.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is fundamental to interpreting its NMR spectra. Di-n-Butyl N,N-Diethylcarbamoylphosphonate consists of a central phosphorus atom double-bonded to an oxygen atom. The phosphorus is also single-bonded to two n-butoxy groups and directly to the carbonyl carbon of an N,N-diethylcarbamoyl group.

IUPAC Name: 1-dibutoxyphosphoryl-N,N-diethylformamide[1][2] Molecular Formula: C₁₃H₂₈NO₄P[1][2] SMILES: CCCCOP(=O)(C(=O)N(CC)CC)OCCCC[1][2]

For clarity in the subsequent NMR analysis, the proton (H) and carbon (C) atoms are labeled as shown in the structure below:

Table 1: Physicochemical Properties of Di-n-Butyl N,N-Diethylcarbamoylphosphonate

| Property | Value | Reference(s) |

| CAS Number | 7439-69-2 | [1][2] |

| Molecular Weight | 293.34 g/mol | [1][2] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 132-134 °C at 1 mmHg | [2] |

| Refractive Index | 1.453 | [2] |

Principles of NMR Spectroscopy for DBDECP Analysis

The NMR spectra of Di-n-Butyl N,N-Diethylcarbamoylphosphonate are defined by three key parameters: chemical shift (δ), spin-spin coupling (J), and signal integration. The most distinctive feature is the influence of the phosphorus-31 nucleus.

-

Chemical Shift (δ) : The position of a signal in the NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electronegative atoms like oxygen and nitrogen deshield adjacent nuclei, shifting their signals to a higher frequency (downfield).

-

Integration : The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for the quantitative determination of the relative number of protons in different environments.

-

Spin-Spin Coupling (J) : The interaction between the magnetic moments of non-equivalent nuclei results in the splitting of NMR signals. This provides information about the connectivity of atoms. In this molecule, both homonuclear (¹H-¹H) and heteronuclear (¹H-³¹P, ¹³C-³¹P) couplings are observed. The magnitude of the coupling constant, J (measured in Hz), typically decreases as the number of bonds separating the coupled nuclei increases.

Experimental Protocol for NMR Data Acquisition

This section provides a robust, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Sample Preparation

-

Analyte Weighing : Accurately weigh approximately 10-20 mg of Di-n-Butyl N,N-Diethylcarbamoylphosphonate directly into a clean, dry NMR tube.

-

Solvent Addition : Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal.

-

Internal Standard : Add a small drop of a solution containing tetramethylsilane (TMS, 0 ppm) as an internal standard for accurate chemical shift referencing.

-

Homogenization : Cap the NMR tube and gently invert it several times or vortex briefly to ensure the formation of a clear, homogeneous solution.

Instrumentation

-

Spectrometer : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for achieving good signal dispersion and resolution.

-

Temperature : Maintain a constant probe temperature, typically 298 K (25 °C), to ensure reproducible chemical shifts.

¹H NMR Acquisition Parameters

-

Tuning and Matching : Tune and match the probe for the ¹H frequency to maximize sensitivity.

-

Locking and Shimming : Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity, which is critical for sharp lineshapes and resolving fine coupling patterns.

-

Pulse Sequence : Use a standard one-pulse (zg30) sequence with a 30° flip angle to balance signal intensity and relaxation time.

-

Spectral Width : Set a spectral width of approximately 12-15 ppm, centered around 5 ppm, to encompass all expected proton signals.

-

Acquisition Time (AQ) : Set to at least 3-4 seconds to ensure adequate digital resolution.

-

Relaxation Delay (D1) : Use a relaxation delay of 2-5 seconds to allow for near-complete T1 relaxation, ensuring accurate signal integration.

-

Number of Scans (NS) : Acquire 8 to 16 scans. The high concentration and sharp signals typically require only a few scans to achieve an excellent signal-to-noise ratio.

¹³C NMR Acquisition Parameters

-

Tuning and Matching : Tune and match the probe for the ¹³C frequency.

-

Pulse Sequence : Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by collapsing ¹H-¹³C couplings, resulting in single lines for each unique carbon environment (which will still be split by ³¹P).

-

Spectral Width : Set a spectral width of approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time (AQ) : Set to 1-2 seconds.

-

Relaxation Delay (D1) : Use a relaxation delay of 2 seconds.

-

Number of Scans (NS) : Acquire 1024 to 4096 scans, as ¹³C has a low natural abundance and requires more signal averaging.

-

Optional Decoupling : For simplified analysis, a ³¹P-decoupled ¹³C NMR experiment can be performed to collapse the P-C couplings into singlets, though this sacrifices valuable J-coupling information.[4]

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing and Baseline Correction : Manually or automatically phase the spectrum and apply a baseline correction algorithm to ensure a flat baseline for accurate integration.

-

Referencing : Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Sources

- 1. Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Di-n-butyl N,N-diethylcarbamoylphosphonate, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. chemimpex.com [chemimpex.com]

- 4. jeol.com [jeol.com]

Introduction: Understanding the Utility of Di-n-Butyl N,N-Diethylcarbamoylphosphonate

An In-Depth Technical Guide to the Commercial Sourcing and Qualification of High-Purity Di-n-Butyl N,N-Diethylcarbamoylphosphonate

Di-n-Butyl N,N-Diethylcarbamoylphosphonate (CAS No. 7439-69-2) is an organophosphorus compound of significant interest to the scientific community, particularly in the realms of chemical synthesis and pharmaceutical development.[1] Its molecular structure, featuring a phosphonate group, imparts unique properties that make it a valuable intermediate and building block.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on the critical aspects of sourcing high-purity material, implementing robust quality control measures, and understanding its application context.

The compound, with the molecular formula C₁₃H₂₈NO₄P, is recognized for its role in the synthesis of fine chemicals and as an intermediate for agrochemicals and pharmaceuticals, where it can enhance bioactivity and stability.[1] Its utility also extends to more specialized applications, such as acting as a ligand for metal extraction, underscoring its versatility.[2] Given the sensitivity of research and development outcomes to starting material quality, a thorough understanding of supplier qualification and analytical validation is not merely procedural—it is fundamental to experimental success.

Section 1: Commercial Availability and Supplier Qualification

Procuring high-purity Di-n-Butyl N,N-Diethylcarbamoylphosphonate requires a systematic approach to identifying and vetting commercial suppliers. The market includes both large, well-known distributors and smaller, specialized manufacturers.

Identified Commercial Suppliers

The following table summarizes key commercial suppliers identified as offering Di-n-Butyl N,N-Diethylcarbamoylphosphonate. It is crucial to note that purity levels and available documentation can vary.

| Supplier | Brand/Product Line | Reported Purity | CAS Number | Molecular Formula | Additional Notes |

| Thermo Fisher Scientific | Thermo Scientific™ (formerly Alfa Aesar) | 94%[3] | 7439-69-2[3] | C₁₃H₂₈NO₄P[3] | Product documentation may refer to the legacy Alfa Aesar brand.[3] |

| Tokyo Chemical Industry (TCI) | TCI | Not Specified | 7439-68-1 | C₁₄H₃₀NO₄P | Available in 5ML and 25ML quantities. |

| Chem-Impex International | Not Specified | Not Specified | Not Specified | Not Specified | Marketed for applications in agriculture and pharmaceutical development.[1] |

*Note: TCI lists a slightly different CAS number and molecular formula for a closely related compound, Dibutyl N,N-Diethylcarbamoylmethylphosphonate. Researchers should verify the exact structure required for their application.

The Imperative of Supplier Qualification: A Workflow

Selecting a supplier should not be based solely on price or availability. A rigorous qualification process is essential to ensure the consistency and quality of the material, which directly impacts experimental reproducibility. The following workflow provides a self-validating system for qualifying a new supplier.

Caption: A workflow for qualifying commercial chemical suppliers.

This process ensures that the material's identity, purity, and impurity profile are well-characterized and meet the stringent requirements of research and drug development before large-scale procurement.

Section 2: Technical Profile and Analytical Characterization

A deep understanding of the compound's physicochemical properties and the methods to verify them is critical for its effective use.

Physicochemical Properties

The following properties have been reported for Di-n-Butyl N,N-Diethylcarbamoylphosphonate.

| Property | Value | Source |

| Molecular Weight | 293.34 g/mol | [3][4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 132-134 °C at 1 mmHg | [3] |

| Refractive Index | 1.453 | [3] |

| IUPAC Name | 1-dibutoxyphosphoryl-N,N-diethylformamide | [4] |

Analytical Methods for Purity Assessment

No single analytical technique is sufficient to fully characterize a compound. A multi-faceted approach is recommended to confirm identity and quantify purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities. The mass spectrum provides definitive structural information, while the chromatogram can quantify the main component relative to any contaminants.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): NMR provides detailed structural confirmation. ³¹P NMR is particularly crucial for organophosphorus compounds, offering a clear signal for the phosphorus center and its chemical environment.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for confirming the presence of key functional groups (e.g., P=O, C=O, C-O-P). Spectral data for this compound is available for comparison.[4]

Experimental Protocol: Purity Verification by GC-MS

This protocol is adapted from standard methods for analyzing similar organic compounds and serves as a robust starting point for in-house quality control.[5]

Objective: To determine the purity of a supplied sample of Di-n-Butyl N,N-Diethylcarbamoylphosphonate and identify any potential impurities.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of the sample at 1000 µg/mL in GC-grade hexane.[5]

-

Perform a serial dilution to create calibration standards at concentrations such as 1, 5, 10, 25, and 50 µg/mL.[5]

-

If available, an internal standard (e.g., a stable compound with a different retention time) can be added to each standard and the sample solution at a fixed concentration to improve quantitative accuracy.[5]

-

-

GC-MS Instrumentation and Conditions:

-

GC System: Agilent 7890A or equivalent.

-

MS System: Agilent 7000 Triple Quadrupole or equivalent.

-

Column: 5% Phenyl-Methyl Siloxane capillary column (e.g., 30m x 0.25mm i.d., 0.25µm film thickness).[5]

-

Injection: 1 µL, splitless mode.[5]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

-

Oven Program: Initial temperature at 50°C, hold for 2 minutes. Ramp to 280°C at 20°C/min, and hold for 5 minutes. (Note: This program should be optimized based on initial scouting runs).

-

MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-450.[5]

-

-

Data Analysis:

-

Integrate the peak area of Di-n-Butyl N,N-Diethylcarbamoylphosphonate and any other observed peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total integrated peak area.

-

Compare the resulting mass spectrum of the main peak with a reference spectrum to confirm identity.

-

Attempt to identify impurity peaks by matching their mass spectra against a library (e.g., NIST).

-

Section 3: Synthesis Context and Potential Impurities

While researchers are typically end-users, understanding the synthesis of Di-n-Butyl N,N-Diethylcarbamoylphosphonate is vital for anticipating potential process-related impurities. A common synthetic route for similar compounds involves the reaction of a phosphonate precursor with an amine-derived reagent.

Caption: Plausible synthesis pathway for the target compound.

Causality of Impurities:

-

Unreacted Starting Materials: Incomplete reactions can leave residual dibutyl phosphite or N,N-diethylcarbamoyl chloride.

-

Byproducts of Side Reactions: Hydrolysis of the starting materials or product can lead to acidic impurities.

-

Solvent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, hexane) may be present.

A robust analytical method, as described in Section 2, should be capable of detecting these potential contaminants.

Section 4: Applications and Safe Handling

Key Applications in Research

-

Pharmaceutical Synthesis: The compound serves as a versatile intermediate in the development of new pharmaceutical agents. The phosphonate group can be a key pharmacophore or a stable linker element, contributing to improved efficacy and bioavailability.[1][6]

-

Agrochemical Development: It is used in the synthesis of pesticides and herbicides, where its structure can be modified to target specific biological pathways in pests or weeds.[1]

-

Ligand Chemistry: Organophosphorus compounds like this are known for their ability to chelate metals. This property is exploited in areas such as actinide separation and the development of novel catalysts.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated containers are considered hazardous waste.[8]

Conclusion

Di-n-Butyl N,N-Diethylcarbamoylphosphonate is a valuable reagent for innovation in drug discovery and chemical synthesis. However, its potential can only be fully realized when researchers prioritize the quality and purity of their starting materials. By implementing a systematic supplier qualification workflow, employing robust in-house analytical validation, and adhering to safe handling practices, scientists can ensure the integrity and reproducibility of their work, paving the way for successful research outcomes.

References

-

PubChem. (n.d.). Dibutyl [(diethylamino)carbonyl]phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2005). Di(p-tert-butylphenyl)-N,N-di-(isobutyl)carbamoylmethylphosphine oxide and its organotin and uranyl adducts: Structural and spectroscopic characterization. Retrieved from [Link]

- Google Patents. (2016). CN105646217A - Preparation method of diethyl n-butylmalonate.

-

University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. PMC. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Synthesis of Derivatives of Di-butyldithiocarbamates. Retrieved from [Link]

-

MDPI. (n.d.). The Versatility in the Applications of Dithiocarbamates. Retrieved from [Link]

-

Trade Science Inc. (2008). Development of a new method for the determination of purity of N-phenyl- β-naphthylamine(Nonox-D). TSI Journals. Retrieved from [Link]

- Google Patents. (2010). CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester.

-

Multichem. (n.d.). Di-N-butylamine Dealer and Distributor. Retrieved from [Link]

-

Silver Fern Chemical. (n.d.). N-(n-Butyl)thiophosphoric Triamide (NBPT). Retrieved from [Link]

-

ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

-

MDPI. (2023). N,N′-Dibutyloxamide. Retrieved from [Link]

-

Amanote Research. (n.d.). Determination of Di-N-Butyl Phosphate in Organic. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Di-n-butyl N,N-diethylcarbamoylphosphonate, 94%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. enhs.uark.edu [enhs.uark.edu]

The Cornerstone of Bioactivity: An In-depth Technical Guide to the Fundamental Chemistry of Carbamoylphosphonate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

Carbamoylphosphonate compounds, a unique class of organophosphorus molecules, have garnered significant attention in medicinal chemistry and drug development.[1] This guide delves into the core chemical principles governing these fascinating molecules, providing a comprehensive resource for researchers seeking to harness their therapeutic potential. Characterized by a distinctive carbamoyl group attached to a phosphonate moiety, these compounds exhibit a remarkable blend of structural features that underpin their diverse biological activities. Their ability to act as mimics of transition states in enzymatic reactions, coupled with their inherent stability, positions them as powerful tools for designing novel enzyme inhibitors and therapeutic agents.[2][3] This guide will explore their synthesis, structure, reactivity, and applications, offering a detailed roadmap for their effective utilization in modern drug discovery.

Section 1: The Architectural Blueprint - Structure and Bonding

The fundamental structure of a carbamoylphosphonate features a covalent bond between the carbon atom of a carbonyl group and the phosphorus atom of a phosphonate. This arrangement creates a molecule with a rich electronic landscape, influencing its physicochemical properties and biological interactions.

The P-C bond is a strong, covalent linkage that provides metabolic stability, a desirable trait for drug candidates. The phosphonate group, with its tetrahedral geometry, can act as a phosphate mimic, enabling interaction with phosphate-binding sites in enzymes.[4] The carbamoyl moiety (-C(O)NR2) introduces opportunities for hydrogen bonding and can be readily modified to tune the compound's polarity, solubility, and target-binding affinity.[5]

Resonance delocalization across the N-C-O system of the carbamate and the P=O bond of the phosphonate influences the overall charge distribution and reactivity of the molecule. Understanding these subtle electronic effects is crucial for predicting and modulating the compound's behavior in a biological environment.

Caption: General chemical structure of a carbamoylphosphonate.

Section 2: Crafting the Core - Synthetic Methodologies

The synthesis of carbamoylphosphonates can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

The Pudovik Reaction and its Variants

A cornerstone in phosphonate synthesis, the Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to an isocyanate. This reaction is often catalyzed by a base to enhance the nucleophilicity of the phosphite.

Experimental Protocol: Base-Catalyzed Pudovik Reaction

-

Reagents: Dialkyl phosphite, isocyanate, and a catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU).

-

Solvent: Anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure: a. Dissolve the dialkyl phosphite in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base to the solution and stir for 10-15 minutes at room temperature. c. Slowly add the isocyanate to the reaction mixture. An exothermic reaction may be observed. d. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. e. Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution). f. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

The choice of base and solvent can significantly impact the reaction yield and purity of the final product. For instance, stronger bases may be required for less reactive isocyanates.

Rare-Earth Metal-Catalyzed Synthesis

Recent advancements have highlighted the use of rare-earth metal complexes, such as those of yttrium or erbium, as highly efficient catalysts for the synthesis of carbamoylphosphonates.[1] These methods often proceed under solvent-free conditions at ambient temperature, offering a greener and more atom-economical alternative to traditional methods.[1] Yields are typically high, ranging from 87% to 99%.[1]

Caption: Workflow for rare-earth metal-catalyzed synthesis.

Section 3: The Art of Interaction - Reactivity and Mechanistic Insights

The reactivity of carbamoylphosphonates is largely dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the phosphonate oxygen atoms.

Hydrolysis

Carbamoylphosphonates can undergo hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid and carbamic acid, the latter of which is often unstable and decomposes to an amine and carbon dioxide.[4] The rate of hydrolysis is influenced by the steric and electronic properties of the substituents on the carbamoyl nitrogen and the phosphonate ester groups.[4] This property is particularly relevant in drug design, as it can be exploited for the controlled release of an active phosphonic acid metabolite in vivo.

Michael Addition

When the carbamoyl group contains an α,β-unsaturated system, the molecule can participate in Michael addition reactions with nucleophiles such as thiols.[6] This reactivity is crucial for their mechanism of action as covalent enzyme inhibitors, where a nucleophilic residue (e.g., cysteine) in the enzyme's active site attacks the electrophilic β-carbon.[6] The reactivity of these Michael acceptors can be fine-tuned by altering the substituents on the unsaturated system.[6]

Section 4: Therapeutic Frontiers - Applications in Drug Development

The unique structural and reactive properties of carbamoylphosphonates have made them attractive scaffolds for the development of a wide range of therapeutic agents.

Enzyme Inhibition

A primary application of carbamoylphosphonates is in the design of enzyme inhibitors.[2] They can act as competitive inhibitors by mimicking the substrate or the transition state of an enzyme-catalyzed reaction.[7] For instance, carbamoyl phosphate itself is a known competitive inhibitor of L-threonine deaminase.[2]

Furthermore, carbamoylphosphonates can be designed as irreversible or "suicide" inhibitors.[8] These molecules form a covalent bond with a key amino acid residue in the enzyme's active site, leading to permanent inactivation of the enzyme.[8] This approach has been successfully employed in the development of potent and selective inhibitors for various enzyme classes, including proteases and hydrolases.[3]

Caption: Competitive inhibition of an enzyme by a carbamoylphosphonate.

Prodrug Strategies

The phosphonate group in these compounds often imparts poor cell permeability due to its negative charge at physiological pH. To overcome this, carbamoylphosphonates can be designed as prodrugs, where the phosphonate is masked with ester groups.[9] Once inside the cell, these esters are cleaved by cellular esterases to release the active, charged phosphonic acid. This strategy has been widely used to improve the bioavailability and efficacy of phosphonate-based drugs.[9]

Anticancer Agents

The carbamate moiety is a recognized pharmacophore in several anticancer drugs.[10] By incorporating this functional group into a phosphonate scaffold, novel anticancer agents with unique mechanisms of action can be developed.[10] These compounds can be designed to selectively target cancer cells by exploiting differences in enzyme expression or metabolic pathways between normal and cancerous tissues.[10]

Section 5: Characterization and Analysis - Unveiling the Molecular Identity

A comprehensive characterization of newly synthesized carbamoylphosphonate compounds is essential to confirm their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |